Amyloid beta-protein (25-35) amide

Neurotoxicity Amyloid Aggregation Alzheimer's Disease Modeling

Researchers studying Aβ-mediated neurotoxicity face confounds from uncontrolled fibril aggregation. Aβ25-35-NH₂ (CAS 147490-49-1) is the definitive non-fibrillogenic probe-C-terminal amidation abolishes amyloidogenesis while preserving full neurotoxic potency at NMDA receptors. • Retains dose-dependent hippocampal neurotoxicity without Thioflavin S-positive fibril formation • Enables time-resolved oligomer studies via slowed, predictable aggregation kinetics • Supplied as lyophilized TFA salt, >95% HPLC purity; stored at -20°C

Molecular Formula C45H82N14O13S
Molecular Weight 1059.296
CAS No. 147490-49-1
Cat. No. B589909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid beta-protein (25-35) amide
CAS147490-49-1
Molecular FormulaC45H82N14O13S
Molecular Weight1059.296
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
InChIInChI=1S/C45H82N14O13S/c1-9-24(5)36(44(71)51-21-35(64)53-29(17-23(3)4)41(68)55-27(38(49)65)14-16-73-8)59-45(72)37(25(6)10-2)58-39(66)26(7)52-34(63)20-50-40(67)28(13-11-12-15-46)56-42(69)30(18-32(48)61)57-43(70)31(22-60)54-33(62)19-47/h23-31,36-37,60H,9-22,46-47H2,1-8H3,(H2,48,61)(H2,49,65)(H,50,67)(H,51,71)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,69)(H,57,70)(H,58,66)(H,59,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1
InChIKeyRDYXSAAQWCBCIY-SLVFWPMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β-Protein (25-35) Amide: Overview & Key Properties


Amyloid beta-protein (25-35) amide (Aβ25-35-NH₂, CAS 147490-49-1) is an 11-amino-acid synthetic peptide representing the biologically active, neurotoxic core domain of the full-length amyloid-β peptides Aβ1-40 and Aβ1-42 [1]. This amidated derivative is distinguished by a critical C-terminal modification: replacement of the native carboxyl group with a carboxamide (-CONH₂). This structural alteration profoundly suppresses the peptide's inherent amyloidogenic (fibril-forming) capacity while preserving its dose-dependent neurotoxic activity, which is mediated through apoptotic pathways, oxidative stress induction, and modulation of excitatory amino acid receptors including the NMDA receptor complex [1][2][3]. The compound is supplied as a lyophilized powder, typically as a trifluoroacetate (TFA) salt, with a molecular formula of C₄₅H₈₂N₁₄O₁₃S and a molecular weight of approximately 1059.3 g/mol [4][5].

Non-fibrillar neurotoxicity context Supports oligomer-mediated toxicity studies by retaining dose-dependent neuronal impact while suppressing fibril formation.
Aggregation kinetics assay context Controlled slower aggregation enables time-resolved examination of early assembly intermediates.
NMDA receptor modulation context Absence of high-glycine-dependent MK-801 binding inhibition aids dissociation of glycine-independent receptor effects.

Why Substitutes Fail for Aβ25-35 Amide


Simple substitution of Aβ25-35 amide with the non-amidated free acid (Aβ25-35-COOH), full-length Aβ1-42, or scrambled sequences introduces critical experimental confounds that undermine data reproducibility and mechanistic interpretation. The C-terminal amidation in Aβ25-35-NH₂ fundamentally alters the peptide's aggregation kinetics, secondary structure ensemble, and specific pharmacological interactions at the NMDA receptor without altering its core neurotoxic potency [1][2][3]. Consequently, assays designed to probe neurotoxicity mechanisms independent of large fibril formation, or those requiring defined, slower aggregation kinetics for time-resolved studies, cannot be reliably performed with the rapidly aggregating free acid form. Furthermore, full-length Aβ1-42 operates through distinct oxidative stress mechanisms and exhibits slower toxicity kinetics compared to the Aβ25-35 fragment, while scrambled sequences like Aβ35-25 lack the specific β-sheet forming propensity and in vivo bioactivity required for AD-relevant modeling [4][5].

Non-amidated free acid High fibril formation may confound non-fibrillar toxicity endpoints; aggregation profile differs markedly despite similar potency.
Full-length Aβ1-42 Slower toxicity onset and distinct oxidative-stress mechanisms may alter assay kinetics and pathway interpretation.
Scrambled/reverse sequences Lack sequence-specific mitochondrial and NMDA receptor activity, making them unreliable as negative controls for mechanistic studies.

Evidence: Aβ25-35 Amide vs. Key Analogs


Neurotoxicity Independent of Fibril Formation

In a direct head-to-head comparison using primary cultures of fetal rat hippocampal neurons, Aβ25-35-NH₂ (amidated) and Aβ25-35-COOH (non-amidated free acid) reduced neuronal viability in a dose-related manner from 10 to 100 µM with no statistically significant difference in potency between the two forms. In stark contrast, electron microscopy of culture media after 7 days of incubation with neuronal cells revealed a high level of fibrillogenic activity for Aβ25-35-COOH, whereas Aβ25-35-NH₂ exhibited an almost total absence of fibrils. Thioflavin S staining further confirmed this dichotomy: only cultures exposed to the non-amidated peptide exhibited intense staining associated with neuronal membranes [1].

Neurotoxicity vs. Fibril Formation
Head-to-head
Target: Dose-dependent neurotoxicity (10–100 µM) with near-total absence of fibrils. Comparator: equivalent neurotoxicity but high fibril density and Thioflavin S staining.
Supports isolation of non-fibrillar neurotoxic mechanisms in assay design.
Primary hippocampal neuron model; EM and Thioflavin S readouts after 7-day incubation.
Neurotoxicity Amyloid Aggregation Alzheimer's Disease Modeling Peptide Chemistry

Slower Aggregation Kinetics & Altered Structure

Molecular dynamics (MD) simulations of Aβ25-35 trimer aggregation directly compared amidated and non-amidated systems. Amidation of the C-terminal resulted in slower aggregation kinetics compared to the free acid form. Structurally, amidated systems favored parallel chain arrangements, whereas non-amidated systems were dominated by antiparallel chains. A quantitative shift in secondary structure content was observed: amidated systems exhibited a higher α-helix content with a corresponding decrease in β-sheet content relative to non-amidated systems [1]. These in silico findings align with experimental reports of decreased fibrillation activity for the amidated peptide [2].

Aggregation Kinetics & Structure
Method context
Slower aggregation, dominant parallel chain arrangement, higher α-helix and lower β-sheet content versus free acid.
May improve reproducibility in time-resolved oligomer assembly experiments.
All-atom MD simulations of trimer aggregation; experimental fibrillation data align.
Molecular Dynamics Peptide Aggregation Secondary Structure Computational Chemistry

NMDA Receptor Glycine Site Modulation

In a direct comparative study of radioligand binding to rat cortical membranes, Aβ25-35-COOH (non-amidated) produced an inhibition of [³H]MK-801 binding stimulated by high glycine, whereas Aβ25-35-NH₂ (amidated) did not exhibit this inhibitory effect. However, both peptide forms enhanced [³H]MK-801 binding when stimulated by low glycine in a dose-dependent manner [1]. In a separate study, both Aβ25-35-NH₂ and Aβ25-35-COOH at 10 µM inhibited [³H]glutamate binding to NMDA receptor agonist sites by approximately 25% and 20%, respectively, and inhibited [³H]glycine binding by 75% and 70%, respectively [2].

NMDA Glycine-Site Modulation
Head-to-head
Amidated peptide: no inhibition of [³H]MK-801 binding under high glycine. Non-amidated: significant inhibition. Both inhibited glutamate/glycine binding ~25%/75%.
Enables differentiation of glycine-independent NMDA receptor contributions.
Rat cortical membrane radioligand binding assays; 10 µM peptide concentration.
NMDA Receptor Radioligand Binding Neuropharmacology Excitotoxicity

Rapid Toxicity & Oxidative Damage vs. Aβ1-42

A comparative study of oxidative stress mechanisms reported that the truncated Aβ25-35 peptide is more rapidly toxic and causes more oxidative damage than the parent full-length Aβ1-42 peptide. The study further demonstrated that this enhanced toxicity is critically dependent on the C-terminal position of the methionine residue (Met35). When valine (the next residue in the Aβ1-42 sequence) is appended to form Aβ25-36, the resulting peptide is neither toxic to cultured neurons nor does it induce oxidative damage [1].

Toxicity Kinetics vs. Aβ1-42
Reported
Aβ25-35 fragment reported more rapid toxicity and greater oxidative damage than full-length Aβ1-42; activity depends on Met35 position.
Supports screening models requiring accelerated cytotoxicity readouts.
In vitro neuronal cultures; oxidative stress markers evaluated.
Oxidative Stress Comparative Toxicology Peptide Fragment Alzheimer's Disease

Mitochondrial Complex IV Inhibition

An in vitro study of mitochondrial function demonstrated that Aβ25-35 selectively inhibits cytochrome c oxidase (COX, Complex IV) activity. In contrast, the reverse sequence peptide Aβ35-25, which contains the identical amino acid composition but in reversed order, exhibited no such inhibitory effect on COX activity [1]. This finding underscores the sequence-specific, rather than merely composition-dependent, nature of Aβ25-35's mitochondrial toxicity.

Mitochondrial Complex IV Inhibition
Head-to-head
Aβ25-35 selectively inhibits cytochrome c oxidase; reverse sequence Aβ35-25 shows no inhibition.
Confirms sequence-specific mitochondrial target engagement.
Isolated mitochondria in vitro; quantitative inhibition values not specified.
Mitochondrial Dysfunction Cytochrome c Oxidase Enzyme Inhibition Alzheimer's Disease

In Vivo Metabolic Perturbations

In an in vivo rat model, infusion of Aβ25-35 into the mediobasal hypothalamus resulted in a significant increase in circulating glucose levels, attributable to enhanced hepatic glucose production. Crucially, this metabolic perturbation was entirely absent when the scrambled sequence counterpart of Aβ25-35 was infused under identical conditions [1].

In Vivo Metabolic Perturbation
Head-to-head
Hypothalamic Aβ25-35 infusion increased circulating glucose via hepatic production; scrambled peptide had no effect.
Supports sequence-dependent metabolic model exploration.
In vivo rat model with pancreatic clamp; glucose endpoints measured.
In Vivo Pharmacology Glucose Metabolism Hypothalamus Metabolic Disorder

Applications of Aβ25-35 Amide


Oligomer-Mediated Neurotoxicity Studies

This scenario is directly supported by the evidence that Aβ25-35 amide retains full neurotoxic potency (dose-dependent viability reduction in hippocampal neurons) while exhibiting an almost total absence of fibril formation and Thioflavin S staining [1]. Researchers investigating the toxic effects of soluble oligomers or early aggregation intermediates can use this amidated peptide to minimize confounding variables introduced by large, insoluble amyloid fibrils. This is critical for studying specific oligomer-receptor interactions or intracellular signaling pathways triggered by Aβ.

Aggregation Kinetics & Early Oligomers

Based on molecular dynamics simulations demonstrating that amidation slows the aggregation kinetics of Aβ25-35 [1], and experimental confirmation of reduced fibrillation [2], this peptide is uniquely suited for assays requiring controlled, slower aggregation. Examples include time-lapse microscopy of oligomer assembly, size-exclusion chromatography analysis of early aggregation states, and screening of small-molecule inhibitors targeting the initial steps of Aβ self-assembly. The predictable kinetic profile enhances reproducibility in these experiments.

NMDA Receptor Modulation Studies

The selective pharmacological profile of Aβ25-35 amide at the NMDA receptor—specifically, its lack of inhibition of [³H]MK-801 binding under high glycine conditions, in contrast to the free acid form [1]—enables researchers to parse out the contributions of different NMDA receptor modulatory sites to Aβ-induced excitotoxicity. Using the amidated form allows for the isolation of glycine-independent NMDA receptor effects, a distinction that is blurred when using the non-amidated peptide.

High-Throughput Cytotoxicity Screening

Given the evidence that the Aβ25-35 fragment induces toxicity more rapidly and causes greater oxidative damage than full-length Aβ1-42 [1], the amidated derivative (which retains this potency [2]) is the optimal reagent for high-throughput screening campaigns. Its accelerated kinetics enable shorter assay incubation times, increasing throughput for large compound libraries. The robust oxidative stress signal improves assay window and sensitivity for detecting protective compounds.

Application
Selection Property
Validation Focus
Oligomer-mediated neurotoxicity studies
Neurotoxicity maintained with minimal fibril formation
Verify fibril-independent toxicity endpoints
Aggregation kinetics & early oligomer profiling
Slower, controlled aggregation kinetics
Confirm oligomer size distribution over time
NMDA receptor subtype modulation
Lacks high-glycine-dependent MK-801 inhibition
Validate glycine-independent NMDA readouts
High-throughput cytotoxicity screening
Accelerated toxicity and oxidative damage signal
Check assay window and reproducibility across batches

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